Cas no 77207-49-9 (2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol)

2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol is a synthetic organic compound featuring a conjugated stilbene core with a phenoxyethanol substituent. Its structure incorporates both aromatic phenyl groups and a polar hydroxyethoxy moiety, enhancing its potential for applications in materials science and pharmaceutical research. The (Z)-configuration of the double bond contributes to its stereospecific reactivity, making it useful in selective synthesis. The compound’s extended π-conjugation may also lend itself to optoelectronic studies. Its balanced lipophilic and hydrophilic properties suggest utility in formulation chemistry, while its rigid backbone could serve as a scaffold for further derivatization in medicinal chemistry.
2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol structure
77207-49-9 structure
商品名:2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol
CAS番号:77207-49-9
MF:C24H24O2
メガワット:344.44616
CID:1783883
PubChem ID:3033897

2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol 化学的及び物理的性質

名前と識別子

    • 2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol
    • Ethanol, 2-(4-(1,2-diphenyl-1-butenyl)phenoxy)-, (Z)-
    • 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethanol
    • F74719
    • Tamoxifen metabolite Y
    • AKOS040751446
    • DTXSID701219780
    • Deamino-hydroxytamoxifen
    • Ethanol, 2-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenoxy]-
    • SCHEMBL4620164
    • Q32039328
    • 2-[4-[(1Z)-1,2-Diphenyl-1-buten-1-yl]phenoxy]ethanol
    • E/Z Tamoxifen Alcohol
    • (Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol
    • 77207-49-9
    • Ici-142269
    • CHEMBL46128
    • Tamoxifen-ol
    • Ici 142269
    • インチ: InChI=1S/C24H24O2/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16,25H,2,17-18H2,1H3/b24-23-
    • InChIKey: TWASUFZMILCYJY-VHXPQNKSSA-N
    • ほほえんだ: CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCO)C3=CC=CC=C3

計算された属性

  • せいみつぶんしりょう: 344.17772
  • どういたいしつりょう: 344.177630004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 26
  • 回転可能化学結合数: 7
  • 複雑さ: 422
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.4
  • トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

  • PSA: 29.46

2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R157664-1g
2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol
77207-49-9 98%
1g
¥548 2023-09-07
AstaTech
F74719-0.25/G
(Z)-2-(4-(1,2-DIPHENYLBUT-1-EN-1-YL)PHENOXY)ETHAN-1-OL
77207-49-9 95%
0.25g
$67 2023-09-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T31262-5 mg
Deamino-hydroxytamoxifen
77207-49-9
5mg
¥7000.00 2023-03-01
Ambeed
A1522224-250mg
(Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol
77207-49-9 98%
250mg
$26.0 2025-02-21
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T31262-5mg
Deamino-hydroxytamoxifen
77207-49-9
5mg
¥ 7000 2023-09-07
1PlusChem
1P01PWFB-250mg
Ethanol, 2-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenoxy]-
77207-49-9 98%
250mg
$26.00 2024-04-21
AstaTech
F74719-5/G
(Z)-2-(4-(1,2-DIPHENYLBUT-1-EN-1-YL)PHENOXY)ETHAN-1-OL
77207-49-9 95%
5g
$282 2023-09-18
Ambeed
A1522224-5g
(Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol
77207-49-9 98%
5g
$242.0 2025-02-21
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R157664-5g
2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol
77207-49-9 98%
5g
¥1914 2023-09-07
Ambeed
A1522224-1g
(Z)-2-(4-(1,2-Diphenylbut-1-en-1-yl)phenoxy)ethan-1-ol
77207-49-9 98%
1g
$69.0 2025-02-21

2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol 関連文献

2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanolに関する追加情報

2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol (CAS No. 77207-49-9)

2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol, also known by its CAS registry number 77207-49-9, is a versatile organic compound with a complex structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of phenolic alcohols, characterized by its phenoxyl group attached to an ethanol backbone. The presence of the (1Z)-1,2-diphenylbut-1-en-1-yl substituent introduces unique electronic and steric properties, making it a valuable molecule in both academic research and commercial settings.

The structural complexity of this compound arises from its substituted butenyl group, which is further decorated with two phenyl rings. This arrangement not only enhances its stability but also imparts distinctive reactivity patterns. Recent studies have highlighted the potential of this compound in the field of drug delivery systems, where its amphiphilic nature allows for the formation of self-assembled structures such as micelles and vesicles. These structures are particularly useful in encapsulating hydrophobic drugs, thereby improving their solubility and bioavailability.

In addition to its role in drug delivery, 2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol has been explored for its applications in polymer chemistry. Researchers have demonstrated that this compound can serve as a building block for synthesizing advanced polymers with tailored mechanical and thermal properties. Its ability to undergo various polymerization reactions, including free radical and step-growth polymerization, makes it a valuable monomer in the development of high-performance materials.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing palladium-catalyzed coupling reactions such as the Suzuki-Miyaura coupling. These methods allow for precise control over the stereochemistry and regioselectivity of the product, ensuring high purity and consistency. Recent advancements in catalytic systems have further streamlined the synthesis process, making it more efficient and cost-effective for large-scale production.

From an environmental perspective, the biodegradability and toxicity profile of CAS No. 77207-49-9 have been subjects of recent investigations. Studies indicate that this compound exhibits moderate biodegradability under aerobic conditions, with degradation rates influenced by factors such as pH and temperature. However, further research is needed to fully understand its long-term environmental impact and to develop strategies for minimizing ecological risks.

In conclusion, 2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol (CAS No. 77207-49-9) stands out as a multifaceted compound with promising applications across diverse fields. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key molecule in both academic research and industrial innovation.

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Amadis Chemical Company Limited
(CAS:77207-49-9)2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethanol
A1051358
清らかである:99%
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